
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound that contains both a thiadiazole and a thiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde typically involves the formation of the thiadiazole ring followed by the introduction of the thiolane moiety. One common method involves the reaction of a suitable thiadiazole precursor with a thiolane derivative under controlled conditions. For example, the Hurd–Mori reaction can be employed to synthesize thiadiazole derivatives, which can then be further functionalized to introduce the thiolane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the aldehyde group can produce the corresponding alcohol.
Applications De Recherche Scientifique
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable heterocyclic structures.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism by which 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Thiolane Derivatives:
Uniqueness
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde is unique due to the combination of the thiadiazole and thiolane rings in a single molecule
Propriétés
Formule moléculaire |
C8H10N2OS2 |
|---|---|
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
2-(1,2,5-thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2OS2/c11-6-8(2-1-3-12-8)4-7-5-9-13-10-7/h5-6H,1-4H2 |
Clé InChI |
BIKPRFCGIIFBGA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(SC1)(CC2=NSN=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


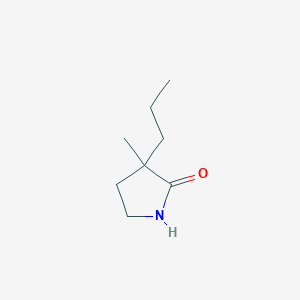
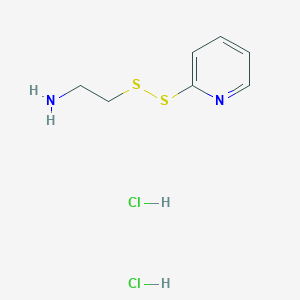
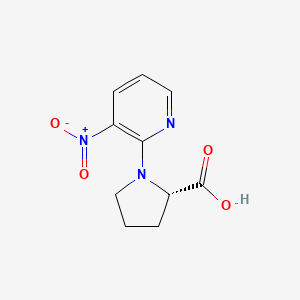
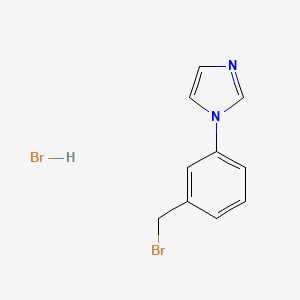
![Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate](/img/structure/B13077624.png)
![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)
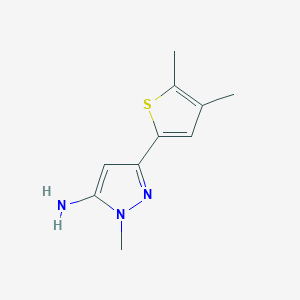
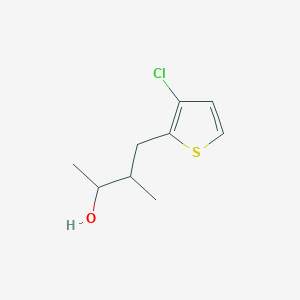
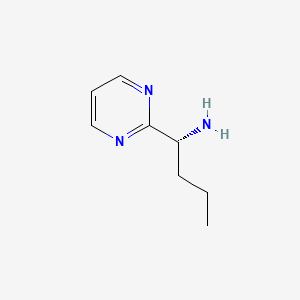
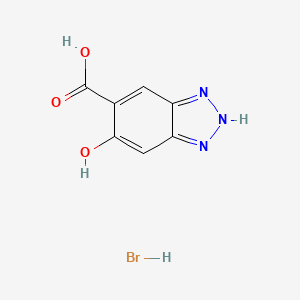
![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)

![2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzaldehyde](/img/structure/B13077692.png)
